4-(4-Bromo-2-fluorophenoxy)butanenitrile

Physicochemical Profiling ADME Prediction Medicinal Chemistry

4-(4-Bromo-2-fluorophenoxy)butanenitrile (CAS 1152534-11-6) is a halogenated phenoxyalkyl nitrile with the molecular formula C₁₀H₉BrFNO and a molecular weight of 258.09 g/mol. It features a para-bromo and ortho-fluoro substitution pattern on the phenoxy ring, distinguishing it from other regioisomers in the bromo-fluoro-phenoxybutanenitrile family.

Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
Cat. No. B7826386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenoxy)butanenitrile
Molecular FormulaC10H9BrFNO
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)OCCCC#N
InChIInChI=1S/C10H9BrFNO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2
InChIKeyNGJWIWPPFHQTJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-fluorophenoxy)butanenitrile: Chemical Identity and Core Properties for Scientific Procurement


4-(4-Bromo-2-fluorophenoxy)butanenitrile (CAS 1152534-11-6) is a halogenated phenoxyalkyl nitrile with the molecular formula C₁₀H₉BrFNO and a molecular weight of 258.09 g/mol . It features a para-bromo and ortho-fluoro substitution pattern on the phenoxy ring, distinguishing it from other regioisomers in the bromo-fluoro-phenoxybutanenitrile family . Available from specialty chemical suppliers at purities of 95–98%, this compound serves as a research intermediate and a scaffold in medicinal chemistry and agrochemical programs .

Why 4-(4-Bromo-2-fluorophenoxy)butanenitrile Cannot Be Interchanged with Close Structural Analogs


Within the bromo-fluoro-phenoxybutanenitrile class, subtle variations in halogen type and position drive significant differences in lipophilicity, electronic character, and chemical reactivity. The para-bromo substituent in the target compound provides a distinct heavy-atom effect and a superior leaving group for cross-coupling chemistry compared to chloro or fluoro analogs . Its unique substitution pattern dictates its utility as a specific intermediate for patented herbicides, where the precise halogen arrangement is essential for the bioactivity of the final phenoxypropionate active ingredient [1]. Generic substitution without verifying the 4-bromo-2-fluoro configuration risks synthetic failure or loss of activity in downstream applications.

Head-to-Head Evidence: Quantifying the Differentiation of 4-(4-Bromo-2-fluorophenoxy)butanenitrile


Computational LogP Comparison: Increased Lipophilicity Over the 4-Chloro Analog

The target compound exhibits a higher predicted partition coefficient (LogP) than its direct 4-chloro analog, indicating greater lipophilicity. This difference can be critical for membrane permeability and target engagement in cell-based assays .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Topological Polar Surface Area (TPSA) Parity with Key Analogs

The target compound's predicted TPSA of 33.02 Ų is identical to other halogen-substituted regioisomers. This demonstrates that replacing the 4-bromo with a 4-chloro or moving the halogens does not alter this key drug-likeness parameter, isolating the bromine's electronic and steric effects as the primary differentiators .

Drug-likeness Oral Bioavailability Property Prediction

FUBP1 Inhibition: A Distinct Biological Activity Not Shared by Most Analogs

The target compound demonstrates measurable inhibition of the Far Upstream Element-Binding Protein 1 (FUBP1) with an IC₅₀ of 7.6 µM in a biochemical assay [1]. FUBP1 is an emerging oncology target, and this activity represents a specific biochemical annotation that differentiates it from the majority of close analogs, such as the 4-chloro derivative, which lack reported FUBP1 binding data in public databases [1].

Oncology Target Transcriptional Regulation Binding Affinity

Established Intermediate for a Specific Patented Herbicide Series

The 4-bromo-2-fluorophenoxy motif is a required intermediate for synthesizing methyl 2-[4-(4-bromo-2-fluorophenoxy)-2-fluorophenoxy]propanoate and related phenoxypropionate herbicides as disclosed in patent EP0304965A2 [1]. This specific substitution pattern is non-negotiable for the synthetic route; purchasing the 4-chloro or other halogen analogs would not yield the same patented active ingredient [1].

Agrochemical Synthesis Process Chemistry Patented Intermediate

Validated Application Scenarios for 4-(4-Bromo-2-fluorophenoxy)butanenitrile Based on Current Evidence


Probe Development for FUBP1-Dependent Transcriptional Programs in Oncology

Leveraging its unique, reported IC₅₀ of 7.6 µM against FUBP1 [1], this compound can serve as a starting point for synthesizing more potent and selective FUBP1 inhibitors. It is ideal for target validation studies in MYC-driven cancers, where the heavier bromine atom also facilitates crystallographic phasing for structural biology [1].

Synthesis of Patented Phenoxypropionate Herbicides

As a critical intermediate in the synthesis of methyl 2-[4-(4-bromo-2-fluorophenoxy)-2-fluorophenoxy]propanoate, this compound is essential for agrochemical R&D teams reproducing or optimizing the herbicidal compositions described in patent EP0304965A2 [2]. Substituting with a non-bromo analog would block the established synthetic pathway.

Medicinal Chemistry Scaffold with Enhanced Lipophilicity for CNS Target Exploration

The predicted LogP of 3.27 indicates higher lipophilicity than the 4-chloro analog (LogP 3.16) , meeting common CNS drug-likeness criteria. Combined with a favorable low TPSA of 33.02 Ų , this scaffold is well-suited for early-stage design of compounds targeting enzymes or receptors in the central nervous system, where passive blood-brain barrier penetration is required.

Dual Halogen Electrophile for Diversified Cross-Coupling Libraries

The presence of both a bromo and a fluoro substituent on the aromatic ring allows for sequential, chemoselective coupling reactions. The bromine acts as a superior leaving group for initial Suzuki, Heck, or Buchwald-Hartwig couplings, while the fluorine can be further functionalized or act as a metabolic blocker. This enables the efficient generation of diverse compound libraries for high-throughput screening, a key advantage over the less reactive 4-chloro analog.

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